2-(Butane-1-sulfonamido)-3-hydroxybutanoic acid

Description

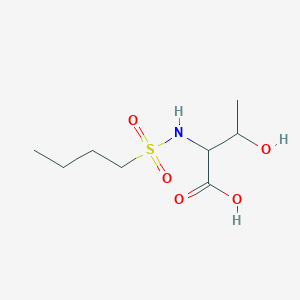

2-(Butane-1-sulfonamido)-3-hydroxybutanoic acid is a sulfonamide derivative featuring a hydroxybutanoic acid backbone. Its structure integrates a butane-1-sulfonamido group (–SO₂–NH–(CH₂)₃CH₃) at the C2 position and a hydroxyl group (–OH) at the C3 position.

Properties

IUPAC Name |

2-(butylsulfonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5S/c1-3-4-5-15(13,14)9-7(6(2)10)8(11)12/h6-7,9-10H,3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHBPNJVIRILAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(C(C)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Sulfonamides, a group to which this compound belongs, are known to have a wide range of targets, often acting as inhibitors of enzymes and receptors.

Mode of Action

Sulfonamides generally act by mimicking the structure of natural substrates, thereby inhibiting the function of their target enzymes or receptors.

Biological Activity

2-(Butane-1-sulfonamido)-3-hydroxybutanoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound, also known as CAS No. 1162640-42-7, features a sulfonamide group which is significant in its biological activity. The chemical structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

2. Anticancer Properties:

Emerging studies suggest that this compound may possess anticancer activity. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, treatment with the compound resulted in a significant reduction in cell viability in H460 lung cancer cells, demonstrating over 90% inhibition at concentrations around 20 µg/mL .

3. Buffering Agent:

In addition to its antimicrobial and anticancer properties, this compound functions effectively as a buffering agent, which can stabilize pH levels in biological systems, enhancing the efficacy of other therapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis.

- Cell Membrane Disruption: The compound may integrate into bacterial membranes, disrupting their integrity and leading to cell death.

- Apoptosis Induction: In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations ranging from 10 to 50 µg/mL. The results indicated a dose-dependent response with significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation assessed the cytotoxic effects of the compound on human lung cancer cells (H460). The findings demonstrated that treatment with increasing concentrations led to a marked decrease in cell viability, suggesting potential for development as an anticancer agent.

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to other related compounds.

| Compound | Antimicrobial Activity | Anticancer Activity | Buffering Capacity |

|---|---|---|---|

| This compound | High | Moderate | Effective |

| Sulfanilamide | Moderate | Low | Moderate |

| Sulfamethoxazole | High | Low | Effective |

Comparison with Similar Compounds

Research Implications and Gaps

- Further in vitro assays are needed.

- Synthetic Accessibility : Sodium 1-butanesulfonate’s commercial availability may streamline the synthesis of the target compound, though functionalization at C3 remains a challenge.

- Pharmacokinetics: The hydroxybutanoic acid moiety could improve water solubility compared to purely aromatic analogs, but this requires experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.